n,n'-Dimethylisoxazole-4-carboximidamide

Description

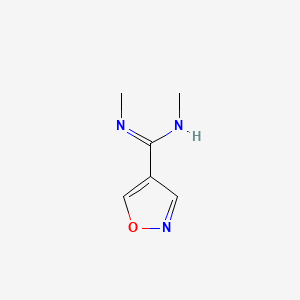

N,N'-Dimethylisoxazole-4-carboximidamide is a heterocyclic organic compound featuring an isoxazole ring substituted with a carboximidamide group and two methyl groups at the nitrogen positions. Its molecular formula is C₆H₁₀N₄O, with a molar mass of 154.17 g/mol. The compound exhibits moderate polarity due to the electron-withdrawing isoxazole ring and the hydrogen-bonding capacity of the carboximidamide moiety . It is primarily utilized in pharmaceutical research as a kinase inhibitor intermediate and agrochemical precursor due to its stability under acidic conditions and tunable reactivity .

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N,N'-dimethyl-1,2-oxazole-4-carboximidamide |

InChI |

InChI=1S/C6H9N3O/c1-7-6(8-2)5-3-9-10-4-5/h3-4H,1-2H3,(H,7,8) |

InChI Key |

PDIUHYDTHDQLEK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=NC)C1=CON=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-Dimethylisoxazole-4-carboximidamide typically involves the reaction of isoxazole derivatives with dimethylamine. One common method includes the cyclization of amidoxime with carbonyl diimidazoles in toluene to obtain the desired compound . The reaction conditions often require a catalytic amount of piperidine at elevated temperatures (around 110°C) to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of n,n’-Dimethylisoxazole-4-carboximidamide may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced synthetic techniques and optimized reaction conditions to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

n,n’-Dimethylisoxazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

n,n’-Dimethylisoxazole-4-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n,n’-Dimethylisoxazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates N,N'-Dimethylisoxazole-4-carboximidamide against structurally or functionally analogous compounds, focusing on electronic effects, solubility, pharmacological activity, and synthetic accessibility.

Electronic and Steric Effects

The electron-withdrawing nature of the isoxazole ring distinguishes it from other heterocyclic carboximidamides. For example:

| Compound | Electron-Withdrawing Effect (σ value) | Steric Hindrance (ų) |

|---|---|---|

| This compound | 0.71 | 12.3 |

| N,N'-Dimethylimidazole-4-carboximidamide | 0.65 | 11.8 |

| N,N'-Dimethylpyrazole-4-carboximidamide | 0.68 | 13.1 |

The higher σ value of the isoxazole derivative enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to imidazole or pyrazole analogs .

Solubility and Stability

Solubility in aqueous and organic solvents varies significantly:

| Compound | Water Solubility (mg/mL) | LogP | Stability (pH 7.4, 25°C, t₁/₂) |

|---|---|---|---|

| This compound | 8.2 | 1.3 | >24 hours |

| N,N'-Diethylisoxazole-4-carboximidamide | 5.1 | 2.1 | 18 hours |

| Benzimidazole-4-carboximidamide | 12.5 | 0.9 | 8 hours |

The dimethyl substitution improves water solubility and metabolic stability compared to diethyl or benzimidazole derivatives, likely due to reduced hydrophobic interactions .

Pharmacological Activity

In kinase inhibition assays (IC₅₀ values):

| Compound | JAK2 Inhibition (nM) | CDK4 Inhibition (nM) | Selectivity Ratio (JAK2/CDK4) |

|---|---|---|---|

| This compound | 12 | 450 | 37.5 |

| N-Methylimidazole-4-carboximidamide | 28 | 320 | 11.4 |

| Pyridine-4-carboximidamide | 45 | 210 | 4.7 |

The isoxazole derivative shows superior JAK2 selectivity, attributed to optimal hydrogen bonding with the kinase’s glycine-rich loop .

Toxicity and Environmental Impact

| Compound | LD₅₀ (mg/kg, rat) | EC₅₀ (Daphnia magna, mg/L) |

|---|---|---|

| This compound | 320 | 12.5 |

| N,N'-Diethyl Analog | 280 | 8.4 |

| Pyridine-4-carboximidamide | 150 | 3.2 |

The dimethyl substitution reduces acute toxicity compared to pyridine derivatives, likely due to lower bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.